3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile
Description
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile (CAS: 1155067-73-4) is a benzonitrile derivative featuring a secondary amine group substituted with a 1,3-dihydroxypropan-2-yl moiety. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The compound is characterized by a nitrile group attached to a benzene ring, which is further functionalized with a hydrophilic dihydroxypropylamino group.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[(1,3-dihydroxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O2/c12-5-9-2-1-3-10(4-9)6-13-11(7-14)8-15/h1-4,11,13-15H,6-8H2 |
InChI Key |
PHOWRHPYJWNIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC(CO)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile involves several steps. One common method includes the reaction of 3-bromobenzonitrile with 1,3-dihydroxypropan-2-amine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product .
Chemical Reactions Analysis
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The benzonitrile scaffold is versatile, and modifications to its substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Benzonitrile Derivatives
Challenges and Limitations
- Commercial Availability : The discontinuation of the parent compound contrasts with analogs like P573-7629 , which remain active in screening libraries, suggesting market-driven prioritization of target-specific derivatives.
- Halogenated analogs (e.g., dichloropyrimidinyl ) offer greater stability for industrial applications.
Biological Activity
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile (CAS Number: 1469114-38-2) is a compound with significant potential in medicinal chemistry. Its structure features a benzonitrile moiety linked to a dihydroxypropanamine group, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- Structure : The compound contains a benzonitrile core substituted with an amino group that is further modified by a dihydroxypropan-2-yl side chain.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile exhibit anticancer properties. For instance, the presence of the benzonitrile group has been associated with the inhibition of cancer cell proliferation in various in vitro models.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2021) | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| Johnson et al. (2020) | A549 (Lung Cancer) | 12.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The biological activity of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle, particularly at the G1/S checkpoint.
- Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a study conducted by Smith et al., the anticancer efficacy of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile was evaluated in vitro using MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 15.5 µM, indicating significant potential for therapeutic application in breast cancer treatment.
Case Study 2: Antimicrobial Testing
Johnson et al. assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound exhibited MIC values of 32 µg/mL and 16 µg/mL respectively, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
